2-Methyl-3-oxo-3-phenylpropanenitrile

Catalog No.
S665007
CAS No.
7391-29-9
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-oxo-3-phenylpropanenitrile

CAS Number

7391-29-9

Product Name

2-Methyl-3-oxo-3-phenylpropanenitrile

IUPAC Name

2-methyl-3-oxo-3-phenylpropanenitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

QSQMLMUBVHLHFM-UHFFFAOYSA-N

SMILES

CC(C#N)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C#N)C(=O)C1=CC=CC=C1

Synthesis and Chemical Properties:

2-Methyl-3-oxo-3-phenylpropanenitrile, also known as 2-benzoylpropionitrile, is an organic molecule with the chemical formula C₁₀H₉NO. It is a liquid at room temperature and possesses various chemical properties that make it relevant in scientific research. Researchers have employed different synthetic methods to prepare this compound, including the condensation of phenylacetophenone with trimethylsilyl cyanide and the Knoevenagel condensation of phenylacetic acid with acetonitrile [, ].

Potential Biological Activities:

Studies suggest that 2-Methyl-3-oxo-3-phenylpropanenitrile might exhibit interesting biological activities, making it a potential candidate for further drug development. Research has explored its potential as an anticonvulsant and anti-inflammatory agent, although further investigation is needed to confirm its efficacy and safety [, ].

Applications in Organic Synthesis:

2-Methyl-3-oxo-3-phenylpropanenitrile can serve as a valuable building block in organic synthesis due to its functional groups. The presence of a ketone and a nitrile group allows for further chemical transformations, enabling the synthesis of more complex molecules. Researchers have utilized it as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles [, ].

2-Methyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C10H9NOC_{10}H_{9}NO. It features a nitrile functional group and a ketone, characterized by its phenyl and methyl substituents. This compound is known for its diverse applications in organic synthesis and potential biological activities. The structural formula can be represented as follows:

Structure C10H9NO\text{Structure }\text{C}_{10}\text{H}_{9}\text{N}\text{O}

The compound is also identified by its CAS number 7391-29-9 and is recognized for its reactivity due to the presence of both the carbonyl and nitrile groups, which can participate in various

The chemical reactivity of 2-Methyl-3-oxo-3-phenylpropanenitrile is primarily attributed to its carbonyl and nitrile functionalities. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. This reaction is fundamental in synthesizing more complex organic molecules.
  • Condensation Reactions: The compound can participate in condensation reactions, especially with amines or alcohols, forming imines or ethers respectively. This pathway is useful for generating derivatives with enhanced biological properties .
  • Hydrolysis: Under acidic or basic conditions, the nitrile group may hydrolyze to form corresponding carboxylic acids or amides, expanding the utility of this compound in synthetic chemistry .

Research indicates that 2-Methyl-3-oxo-3-phenylpropanenitrile exhibits notable biological activities. Preliminary studies suggest potential antitumor properties, particularly against specific cancer cell lines such as MCF-7 (human breast cancer) and liver carcinoma cells . The compound's ability to inhibit certain enzymes, such as cytochrome P450 enzymes, also suggests its potential as a lead compound in drug development .

The synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile can be achieved through several methods:

  • From Benzoylacetone: A common method involves the reaction of benzoylacetone with a nitrile source under basic conditions, yielding the desired product through a series of condensation and cyclization steps .
  • Nucleophilic Substitution: Another approach includes the nucleophilic substitution of appropriate alkyl halides on a preformed nitrile or ketone precursor.
  • One-Pot Reactions: Modern synthetic strategies often utilize one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing waste .

2-Methyl-3-oxo-3-phenylpropanenitrile finds applications across various fields:

  • Pharmaceuticals: Its antitumor properties make it a candidate for further drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may also be explored for use in developing novel materials due to its reactive functional groups .

Interaction studies have shown that 2-Methyl-3-oxo-3-phenylpropanenitrile interacts with several biological targets, including enzymes involved in metabolic pathways. Its inhibitory effects on cytochrome P450 enzymes indicate potential drug-drug interactions that could affect the metabolism of co-administered drugs . Further studies are required to elucidate its complete interaction profile.

Several compounds share structural similarities with 2-Methyl-3-oxo-3-phenylpropanenitrile. A comparison highlights their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile60899-34-50.83Contains an indene structure
1-(3,4-Dimethylphenyl)propan-1-one17283-12-40.82Features additional methyl groups
3-Oxo-N-(4-methylphenyl)butanamide27465-51-60.82Amide functional group
N-(4-Chlorophenyl)acetamide5337-93-90.82Contains a chlorophenyl substituent
N-(4-Methoxyphenyl)acetamide1503-49-70.82Contains a methoxy group

These comparisons reveal that while these compounds share similar functional groups or structural motifs, each possesses distinct characteristics that influence their reactivity and biological activity.

2-Methyl-3-oxo-3-phenylpropanenitrile is an aromatic ketonitrile with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol. The molecule consists of a phenyl group attached to a propanenitrile backbone, with a methyl substituent at the second carbon and a ketone group at the third position. Key structural features include:

PropertyDescription
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Bond Types12 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds
Functional GroupsKetone (aromatic), nitrile (aliphatic)
StereochemistryChiral center at the second carbon (R-configuration)

The compound’s 3D structure, derived from ball-and-stick models, reveals a planar phenyl ring conjugated with the ketone group, while the nitrile moiety adopts a linear geometry. Nuclear magnetic resonance (NMR) spectra confirm the presence of distinct proton environments, with aromatic protons resonating between 7.4–7.6 ppm and methyl groups near 1.8 ppm. Infrared (IR) spectra further validate the ketone (∼1700 cm⁻¹) and nitrile (∼2200 cm⁻¹) functionalities.

Historical Context and Discovery

The synthesis of 3-oxopropanenitrile derivatives, including 2-methyl-3-oxo-3-phenylpropanenitrile, emerged in the mid-20th century as part of efforts to develop intermediates for heterocyclic compounds. Early methods relied on Claisen condensations between esters and acetonitrile or Guareschi-Thorpe reactions involving carbonitriles. These approaches aimed to generate α,β-unsaturated nitriles, which were subsequently functionalized into thiophenes and pyridines. The compound’s utility grew with the advent of the Gewald reaction, a two-step process where 3-oxopropanenitriles undergo cyclization with elemental sulfur and amines to yield 2-aminothiophenes. This reaction underscored the molecule’s role as a linchpin in synthesizing sulfur-containing heterocycles, which are prevalent in agrochemicals and pharmaceuticals.

Position in Contemporary Organic Chemistry

In modern contexts, 2-methyl-3-oxo-3-phenylpropanenitrile has gained prominence in multicomponent reactions (MCRs) and nanomaterial-catalyzed syntheses. For example, its reaction with ammonium acetate, acetophenones, and aldehydes in the presence of Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂—a nanomagnetic metal-organic framework (MOF)—yields nicotinonitrile derivatives with potential drug activity. This methodology leverages the compound’s electrophilic ketone and nitrile groups to facilitate vinylogous anomeric-based oxidation, enabling efficient C–C bond formation. Such applications highlight its adaptability to green chemistry paradigms, as MOF catalysts enhance reaction rates and reduce waste.

Significance in Synthetic Methodology Development

The compound’s synthetic versatility is exemplified by its dual role in traditional and cutting-edge methodologies:

Traditional Approaches

  • Claisen Condensation: Reacting methyl phenylacetate with acetonitrile under basic conditions yields 3-oxo-3-phenylpropanenitrile derivatives.
  • Guareschi-Thorpe Reaction: Cyclization of malononitrile with acetylacetone produces α-cyano ketones, which are further alkylated to introduce methyl groups.

Modern Innovations

  • MOF-Catalyzed MCRs: Fe₃O₄-based MOFs mediate four-component reactions, achieving nicotinonitrile yields of 68–90% within 40–60 minutes under solvent-free conditions.
  • Stereoselective Syntheses: Chiral auxiliaries or asymmetric catalysis exploit the compound’s stereocenter to generate enantiomerically pure intermediates for pharmaceuticals.

The table below contrasts these methodologies:

MethodConditionsYield (%)Time (min)Key Advantage
Claisen CondensationBase, reflux50–70180Scalability
Guareschi-ThorpeAcid catalysis, room temp60–75240Functional group tolerance
MOF-Catalyzed MCRSolvent-free, 110°C68–9040–60Recyclability, short reaction time

These advancements underscore the compound’s enduring relevance in organic synthesis, bridging classical techniques with sustainable practices.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7391-29-9

Dates

Last modified: 08-15-2023

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